molecular formula C7H6N4O5 B14518388 N'-Hydroxy-3,5-dinitrobenzene-1-carboximidamide CAS No. 62902-00-5

N'-Hydroxy-3,5-dinitrobenzene-1-carboximidamide

Cat. No.: B14518388
CAS No.: 62902-00-5
M. Wt: 226.15 g/mol
InChI Key: SNLPZYRGUOUCNF-UHFFFAOYSA-N
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Description

N’-Hydroxy-3,5-dinitrobenzene-1-carboximidamide is an organic compound characterized by the presence of nitro groups and a carboximidamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Hydroxy-3,5-dinitrobenzene-1-carboximidamide typically involves the nitration of benzene derivatives followed by the introduction of the carboximidamide group. The nitration process can be carried out using concentrated nitric acid and sulfuric acid as catalysts. The reaction conditions often require careful temperature control to avoid over-nitration and to ensure the desired substitution pattern on the benzene ring .

Industrial Production Methods

Industrial production of N’-Hydroxy-3,5-dinitrobenzene-1-carboximidamide may involve large-scale nitration reactors where benzene derivatives are treated with nitrating agents under controlled conditions. The subsequent introduction of the carboximidamide group can be achieved through various chemical transformations, including the use of hydroxylamine derivatives.

Chemical Reactions Analysis

Types of Reactions

N’-Hydroxy-3,5-dinitrobenzene-1-carboximidamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.

Major Products Formed

    Oxidation: Formation of dinitrobenzoic acids.

    Reduction: Formation of diamino derivatives.

    Substitution: Formation of substituted benzene derivatives with various functional groups.

Scientific Research Applications

N’-Hydroxy-3,5-dinitrobenzene-1-carboximidamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-Hydroxy-3,5-dinitrobenzene-1-carboximidamide involves its interaction with molecular targets through its nitro and carboximidamide groups. These functional groups can participate in various chemical reactions, including hydrogen bonding, electron transfer, and nucleophilic attacks. The pathways involved may include the modulation of enzyme activity or the alteration of cellular redox states .

Comparison with Similar Compounds

Similar Compounds

    N’-Hydroxy-3-nitrobenzene-1-carboximidamide: Similar structure but with one less nitro group.

    3,5-Dinitrobenzamide: Contains nitro groups but lacks the hydroxyl and carboximidamide functionalities.

Properties

CAS No.

62902-00-5

Molecular Formula

C7H6N4O5

Molecular Weight

226.15 g/mol

IUPAC Name

N'-hydroxy-3,5-dinitrobenzenecarboximidamide

InChI

InChI=1S/C7H6N4O5/c8-7(9-12)4-1-5(10(13)14)3-6(2-4)11(15)16/h1-3,12H,(H2,8,9)

InChI Key

SNLPZYRGUOUCNF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=NO)N

Origin of Product

United States

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